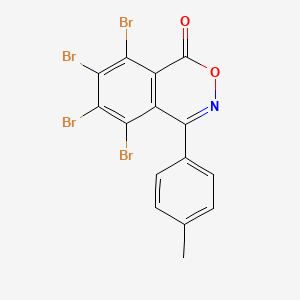
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a precursor compound followed by cyclization. One common method includes the following steps:
Bromination: The precursor compound, such as 4-(4-methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Cyclization: The brominated intermediate is then cyclized by heating it in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of partially or fully debrominated derivatives.
Oxidation: Formation of compounds with new functional groups such as hydroxyl or carbonyl groups.
科学研究应用
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to develop derivatives with enhanced pharmacological properties for use in drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
作用机制
The mechanism of action of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: can be compared with other similar compounds, such as:
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-(4-Methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one:
Benzoxazinones with different substituents: Variations in substituents can significantly impact the compound’s reactivity, biological activity, and industrial applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
143880-33-5 |
|---|---|
分子式 |
C15H7Br4NO2 |
分子量 |
552.8 g/mol |
IUPAC 名称 |
5,6,7,8-tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H7Br4NO2/c1-6-2-4-7(5-3-6)14-8-9(15(21)22-20-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI 键 |
YRURWPLQILUZEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


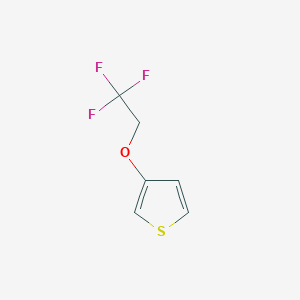
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
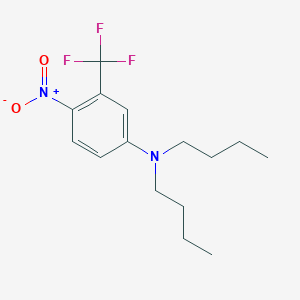
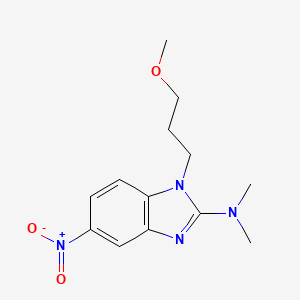
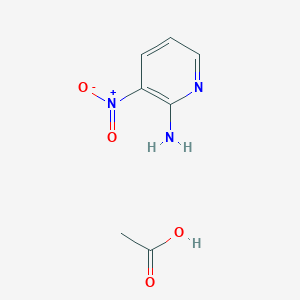
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
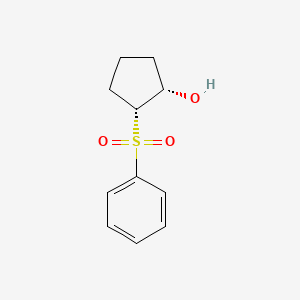
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)

![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)

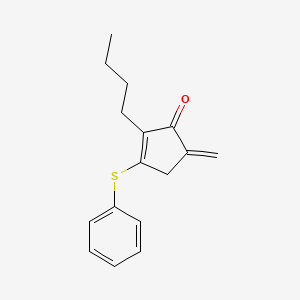
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
